IP Portfolio: Superior Patent Adoption of the 3-Substituted Isomer
The 3-substituted piperidine hydrazide (859154-32-8) is associated with 70 patent applications, a metric that directly reflects its established utility and validation in pharmaceutical research pipelines [1]. This is compared to its 4-substituted isomer (1-Boc-isonipecotic acid hydrazide, CAS 187834-88-4), which is cited in only 34 patent documents [2].
| Evidence Dimension | Patent Document Count |
|---|---|
| Target Compound Data | 70 patent applications |
| Comparator Or Baseline | 1-Boc-isonipecotic acid hydrazide (CAS 187834-88-4): 34 patent applications |
| Quantified Difference | 106% higher patent adoption |
| Conditions | PubChemLite patent count (InChIKey DABYYYLRDBQJTK-UHFFFAOYSA-N vs. JLIKTOWFNQDEME-UHFFFAOYSA-N) |
Why This Matters
Higher patent adoption signals a compound with greater precedence and validation in successful research programs, reducing procurement risk for follow-on studies and derivative development.
- [1] PubChemLite. (n.d.). Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate. Patent count 70. View Source
- [2] PubChemLite. (n.d.). 1-Boc-isonipecotic acid hydrazide (PubChem CID 22713165). Patent count 34. View Source
